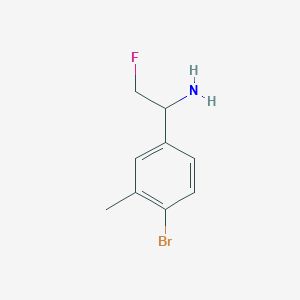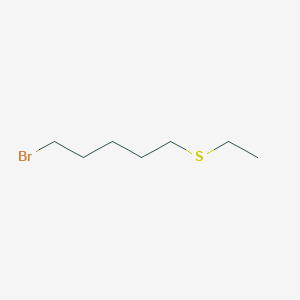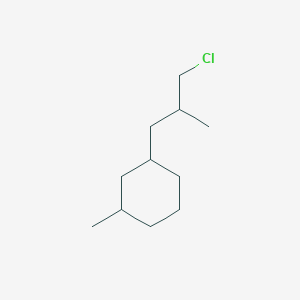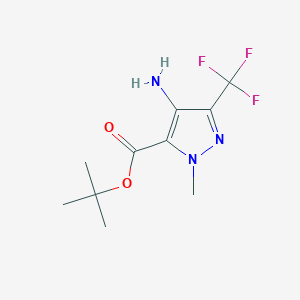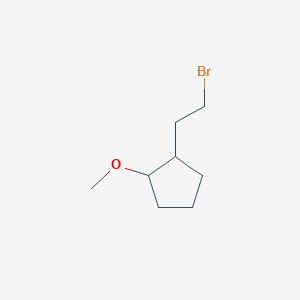
1-(2-Bromoethyl)-2-methoxycyclopentane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Bromoethyl)-2-methoxycyclopentane is an organic compound characterized by a cyclopentane ring substituted with a 2-bromoethyl group and a methoxy group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromoethyl)-2-methoxycyclopentane typically involves the following steps:
Starting Materials: The synthesis begins with cyclopentane, which is then functionalized to introduce the methoxy group.
Bromination: The introduction of the 2-bromoethyl group is achieved through a bromination reaction. This involves the use of reagents such as hydrobromic acid (HBr) or bromine (Br2) in the presence of a suitable catalyst.
Methoxylation: The methoxy group is introduced via a methoxylation reaction, often using methanol (CH3OH) and a strong acid catalyst like sulfuric acid (H2SO4).
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and concentration) is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions: 1-(2-Bromoethyl)-2-methoxycyclopentane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones, depending on the oxidizing agent used.
Reduction Reactions: Reduction can lead to the formation of alkanes or other reduced derivatives.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) or potassium cyanide (KCN) in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products:
Substitution: Formation of 2-methoxycyclopentane derivatives.
Oxidation: Formation of 2-methoxycyclopentanone or 2-methoxycyclopentanol.
Reduction: Formation of 2-methoxycyclopentane.
科学的研究の応用
1-(2-Bromoethyl)-2-methoxycyclopentane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of biological pathways involving brominated compounds.
Medicine: Investigated for its potential pharmacological properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(2-Bromoethyl)-2-methoxycyclopentane involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The methoxy group can influence the compound’s reactivity and stability by donating electron density through resonance and inductive effects.
類似化合物との比較
1-(2-Bromoethyl)benzene: Similar in structure but with a benzene ring instead of a cyclopentane ring.
2-Bromoethyl methoxybenzene: Contains a methoxy group on a benzene ring with a 2-bromoethyl substituent.
1-(2-Bromoethyl)-2-methoxybenzene: Similar structure with a benzene ring instead of a cyclopentane ring.
Uniqueness: 1-(2-Bromoethyl)-2-methoxycyclopentane is unique due to its cyclopentane ring, which imparts different chemical and physical properties compared to its benzene analogs. The cyclopentane ring can introduce strain and affect the compound’s reactivity and stability.
特性
分子式 |
C8H15BrO |
|---|---|
分子量 |
207.11 g/mol |
IUPAC名 |
1-(2-bromoethyl)-2-methoxycyclopentane |
InChI |
InChI=1S/C8H15BrO/c1-10-8-4-2-3-7(8)5-6-9/h7-8H,2-6H2,1H3 |
InChIキー |
YENWYJHSLFCBIN-UHFFFAOYSA-N |
正規SMILES |
COC1CCCC1CCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


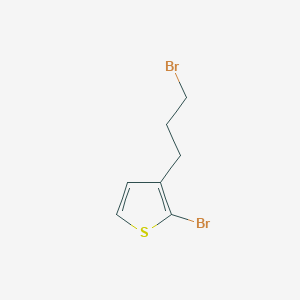

![5-(2-Hydroxyethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-3-carboxylic acid](/img/structure/B13186111.png)
![4-{2-Amino-1-[1-(hydroxymethyl)cyclopentyl]ethyl}phenol](/img/structure/B13186122.png)
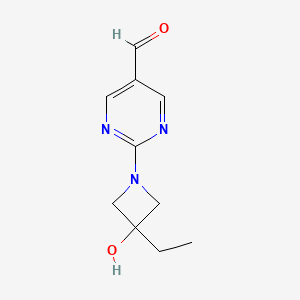
![2-(2-Methylphenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13186131.png)
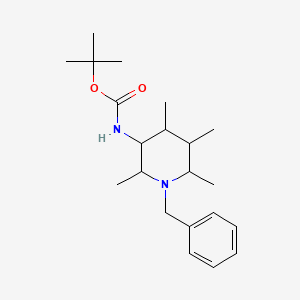
![tert-Butyl 7-methyl-4-oxo-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-1'-carboxylate](/img/structure/B13186140.png)
![2,7,7-Trimethyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13186153.png)
![5-Bromo-3-chloro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid](/img/structure/B13186160.png)
